Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)-
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Overview
Description
Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)-: is a complex organosilicon compound. It is characterized by its unique structure, which includes a silane core bonded to a triethoxy group and a 1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl moiety. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)- typically involves the reaction of a silane precursor with an appropriate triethoxy reagent. The reaction conditions often include the use of a catalyst to facilitate the formation of the desired product. The process may involve steps such as:
Hydrosilylation: This step involves the addition of a silane compound to an unsaturated substrate in the presence of a catalyst, typically a platinum-based catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silanol or siloxane.
Substitution: The triethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silanol or siloxane compounds.
Substitution: Functionalized silane derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
- Acts as a coupling agent to enhance the adhesion between inorganic fillers and organic matrices.
Biology:
- Employed in the modification of biomolecules for improved stability and functionality.
- Utilized in the development of biocompatible coatings for medical devices.
Medicine:
- Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
- Used in the synthesis of diagnostic agents for imaging applications.
Industry:
- Applied in the production of high-performance coatings and adhesives.
- Used as a surface modifier to improve the properties of various materials, including glass and ceramics.
Mechanism of Action
The mechanism of action of Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)- involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Comparison with Similar Compounds
- Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-yl)-
- Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylpropyl)-
Uniqueness: Silane, triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)- is unique due to its specific structural configuration, which imparts distinct properties such as enhanced reactivity and stability. Compared to similar compounds, it offers improved performance in applications requiring strong adhesion and compatibility with both organic and inorganic materials.
Properties
CAS No. |
185608-70-2 |
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Molecular Formula |
C18H38O8Si |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
triethoxy(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)silane |
InChI |
InChI=1S/C18H38O8Si/c1-4-24-27(25-5-2,26-6-3)17-18-15-22-13-11-20-9-7-19-8-10-21-12-14-23-16-18/h18H,4-17H2,1-3H3 |
InChI Key |
IUHPXSZJPFGKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC1COCCOCCOCCOCCOC1)(OCC)OCC |
Origin of Product |
United States |
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